5-Bromo-2-butoxy-4-methylpyridine
Overview
Description
“5-Bromo-2-butoxy-4-methylpyridine” is a chemical compound with the CAS Number: 1289008-41-8 . It has a molecular weight of 244.13 and its IUPAC name is 5-bromo-2-butoxy-4-methylpyridine . It is an important intermediate in organic synthesis, with applications such as pharmaceutical intermediate, organic synthesis, organic solvent, production of dyes, pesticide, and spice .
Synthesis Analysis
An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-bromo-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-butoxy-4-methylpyridine” is 1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3
. The InChI key is ZSHZIESUSUAKKH-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-2-butoxy-4-methylpyridine” is 244.13 .
Scientific Research Applications
1. Specific Scientific Field The field of application is medicinal chemistry, specifically in the development of kinase inhibitors .
3. Methods of Application or Experimental Procedures The compound is used as a starting material in the synthesis of the inhibitors . The synthesis involves several steps, including reductive coupling, side chain oxidation, and esterification . The optimized synthesis of one of the inhibitors, compound 3, starting from 2-fluoro-4-methylpyridine, resulted in a total yield of 29.4% in 7 linear steps .
4. Results or Outcomes The optimized synthesis resulted in more than eight times higher yields compared to a previously published synthesis starting from 2-bromo-4-methylpyridine . This optimized protocol also allowed for the synthesis of both enantiomers of the potent inhibitor 3. Biological data demonstrated that the (S)-enantiomer is two times more potent .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-butoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-4-5-13-10-6-8(2)9(11)7-12-10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHZIESUSUAKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC=C(C(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-butoxy-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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